2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride
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Overview
Description
2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique chemical structure, which includes a quinazolinone core, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride typically involves the reaction of isopropylamine with a suitable quinazolinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinazolinone core, enhancing its chemical properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, each with unique chemical and physical properties. These derivatives can be further utilized in different scientific and industrial applications .
Scientific Research Applications
2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride include:
- 2-{[(Methylamino)methyl]-3,4-dihydroquinazolin-4-one
- 2-{[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one
- 2-{[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which provides distinct reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(propan-2-ylamino)methyl]-3H-quinazolin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-8(2)13-7-11-14-10-6-4-3-5-9(10)12(16)15-11;/h3-6,8,13H,7H2,1-2H3,(H,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAHFQGMLGMBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC2=CC=CC=C2C(=O)N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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